Lipophilicity Modulation: Quantified logP Advantage of Terminal Fluoroalkyl vs. Non-Fluorinated or Chloro Analogs
The introduction of a terminal fluorine atom on the C8 chain of 1-bromo-8-fluorooctane results in a calculated logP of approximately 3.69 to 4.09, a value strategically positioned for favorable membrane permeability and oral bioavailability in drug candidates . This contrasts with the chlorine-substituted analog, 1-chloro-8-fluorooctane, which has a reported logP of 3.54, and the more lipophilic bromine-chlorine analog 1-bromo-8-chlorooctane with a logP of 4.1 [1]. The fine-tuning of lipophilicity is critical for optimizing ADME properties, and the specific value offered by 1-bromo-8-fluorooctane provides a distinct and predictable advantage over these structurally similar alternatives.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 3.69 - 4.09 |
| Comparator Or Baseline | 1-Bromo-8-chlorooctane (logP 4.1), 1-Chloro-8-fluorooctane (logP 3.54) |
| Quantified Difference | Approximately -0.4 vs. Br/Cl analog; approximately +0.4 vs. Cl/F analog. |
| Conditions | Calculated partition coefficient (ACD/LogP or XLogP3) as reported in authoritative databases [1]. |
Why This Matters
This specific logP value enables precise control over lipophilicity, a critical parameter for optimizing drug absorption, distribution, and clearance, which is not achievable with non-fluorinated or differently halogenated analogs.
- [1] PubChem. 1-Bromo-8-chlorooctane (CID 141086). Computed Properties. View Source
